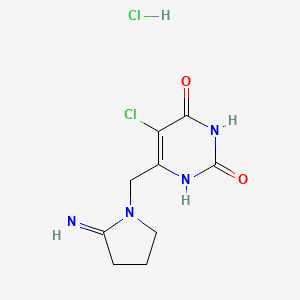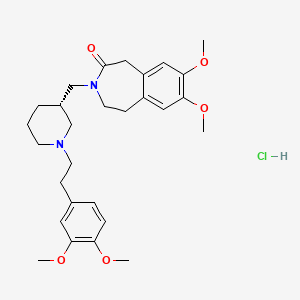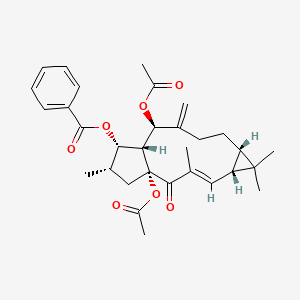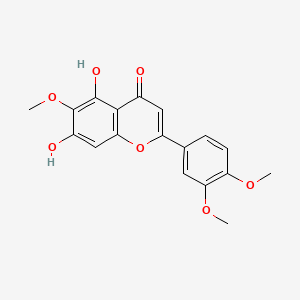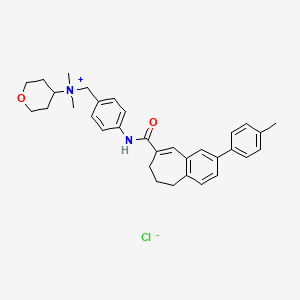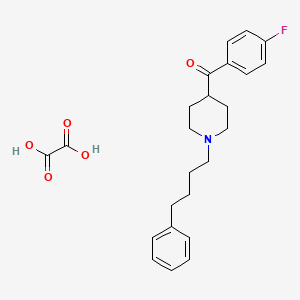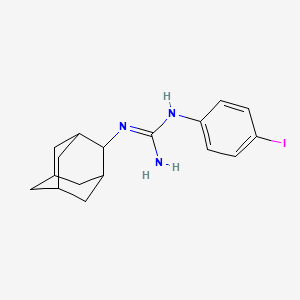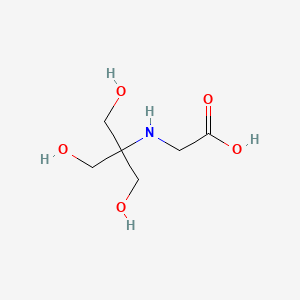
Tricine
Übersicht
Beschreibung
Tricine is a zwitterionic amino acid and a commonly used electrophoresis buffer . It is a white crystalline powder that is also used in the resuspension of cell pellets . Due to its higher negative charge than glycine, it can migrate faster .
Synthesis Analysis
Tricine has been synthesized using solution growth approaches . For instance, tricine potassium nitrate (TPN) single crystals were successfully synthesized using this method . The phases of TPN crystals were determined by the powder X-ray diffraction (PXRD) method, and the functional groups present in the crystals were examined using Fourier transform infrared (FT-IR) analysis .Molecular Structure Analysis
Tricine has a molecular formula of C6H13NO5 and a molecular weight of 179.2 . It has a pKa value of 8.1 at 25°C .Chemical Reactions Analysis
Tricine is widely used as a buffer in protein electrophoresis, nucleic acid analysis, and immunology . It helps adjust pH and stabilize chemical reactions .Physical And Chemical Properties Analysis
Tricine is a white crystalline powder . It has a pKa value of 8.1 at 25°C and a useful buffering range of pH 7.4-8.8 . Its melting point is between 185-187°C .Wissenschaftliche Forschungsanwendungen
Cryopreservation of Red Blood Cells
Tricine has been identified as a novel cryoprotectant for the cryopreservation of red blood cells (RBCs). Traditional cryoprotectants can cause side effects to RBCs, such as hemolysis and membrane damage. Tricine, however, has shown great potential in this field. It significantly increased the recovery of thawed RBCs from 19.5 ± 1.8% to 81.2 ± 8.5% . The properties of thawed RBCs were also maintained normally .
Osmotic Regulation
Tricine has a good osmotic regulation capacity, which can mitigate the dehydration of RBCs during cryopreservation . This property is crucial in maintaining the integrity of cells during the freezing and thawing process.
Ice Recrystallization Inhibition
Tricine has been found to inhibit ice recrystallization, thereby decreasing the mechanical damage from ice . This is particularly important in cryopreservation, as ice formation can cause significant damage to cells.
Antioxidant Properties
Tricine can reduce oxidative damage during freezing and thawing by scavenging reactive oxygen species (ROS) and maintaining the activities of endogenous antioxidant enzymes . This antioxidant property helps in preserving the functionality of cells after cryopreservation.
Enhancing Efficacy of Cryopreservation
Both dimethylglycine and tricine have emerged as potent candidates in bolstering the efficacy of Red Blood Cells cryopreservation . Tricine has carved a niche for itself as a formidable osmotic balancer and antioxidant .
Protein Separation
Tricine-SDS-PAGE is a preferred electrophoretic method for the separation of proteins smaller than 30 kDa, especially for proteins of 1-20 kDa, at low acrylamide concentrations . Low acrylamide concentration levels can facilitate protein blotting and staining, which could reduce the escape of small proteins because of less operation time .
Wirkmechanismus
Target of Action
Tricine, derived from tris and glycine, is an organic compound primarily used in buffer solutions . It is a zwitterionic amino acid, meaning it carries both positive and negative charges, which allows it to interact with various biological targets. Its primary targets are proteins, particularly those of low molecular weight .
Mode of Action
Tricine interacts with its targets primarily through its buffering capacity. It has a higher negative charge than glycine, allowing it to migrate faster . Its high ionic strength causes more ion movement and less protein movement, enabling the separation of low molecular weight proteins in lower percent acrylamide gels .
Biochemical Pathways
Tricine is involved in several biochemical pathways, particularly those related to protein electrophoresis and cell culture research . It has been documented in the separation of proteins in the range of 1 to 100 kDa by electrophoresis . Additionally, Tricine has been found to be an effective scavenger of hydroxyl radicals, indicating its involvement in antioxidant pathways .
Result of Action
The primary result of Tricine’s action is the efficient separation of low molecular weight proteins, which is particularly useful in electrophoresis . Additionally, Tricine has been found to be an effective scavenger of hydroxyl radicals, suggesting it may play a role in protecting cells from oxidative damage .
Action Environment
The action of Tricine can be influenced by environmental factors such as pH and temperature. Tricine has a useful buffering range of pH 7.4-8.8 , and its buffering capacity can be affected by changes in this range. Additionally, Tricine’s ability to mitigate dehydration of cells during cryopreservation suggests that it may be particularly useful in cold environments .
Safety and Hazards
Zukünftige Richtungen
Tricine has shown potential as a cryoprotectant for the cryopreservation of red blood cells . It has been found to have a good osmotic regulation capacity, inhibit ice recrystallization, and reduce oxidative damage during freezing and thawing . This suggests that Tricine may have future applications in the field of cryopreservation .
Eigenschaften
IUPAC Name |
2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c8-2-6(3-9,4-10)7-1-5(11)12/h7-10H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQKRHFRPICQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063982 | |
| Record name | Glycine, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |
| Record name | Tricine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18172 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tricine | |
CAS RN |
5704-04-1 | |
| Record name | Tricine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5704-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005704041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5704-04-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tri(hydroxymethyl)methyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12LH4V8V3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tricine?
A1: Tricine has a molecular formula of C6H13NO5 and a molecular weight of 179.17 g/mol.
Q2: What are the key structural features of tricine?
A2: Tricine is a zwitterionic amino acid containing a glycine moiety with a tertiary amine group attached to the alpha carbon. Three hydroxymethyl groups are also bound to the amine nitrogen, contributing to its high solubility in water.
Q3: How does the stability of tricine vary with pH?
A: Tricine exhibits good buffering capacity in the pH range of 7.4–8.8 []. This makes it suitable for biological applications requiring a stable pH environment.
Q4: Does tricine exhibit any catalytic activity?
A4: While not a catalyst itself, tricine is often employed as a buffering agent in reactions involving enzymes and proteins. Its ability to maintain stable pH conditions is crucial for optimal enzyme activity.
Q5: Have any computational studies been conducted on tricine?
A: Yes, potentiometric studies have been used to determine stability constants for metal ion complexes with tricine []. These studies provide insights into the binding properties and potential applications of tricine in chelation therapy or as a metal-binding agent.
Q6: How is tricine utilized in radiolabeling with Technetium-99m?
A: Tricine frequently serves as a co-ligand during the radiolabeling of biomolecules with Technetium-99m using the bifunctional chelating agent HYNIC (6-hydrazinonicotinamide) [, , , , , , ]. It helps form stable ternary ligand complexes with the radiometal and the target molecule.
Q7: Can you provide examples of biomolecules successfully radiolabeled with 99mTc using tricine?
A: Several biomolecules, including peptides, proteins, and polymers have been effectively labeled with 99mTc using tricine. Examples include interleukin-8 (IL-8) [], a cyclic platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist [], bombesin analogues [, ], folate conjugates [], and ubiquicidin (UBI) 29-41 [, ].
Q8: Does the choice of co-ligand alongside tricine influence the properties of the radiolabeled complex?
A: Yes, the choice of co-ligand can significantly influence the properties of the radiolabeled complex. For instance, using EDDA (ethylenediamine-N,N′-diacetic acid) instead of tricine as a co-ligand for labeling HYNIC-Lys3-Bombesin resulted in significantly higher radiopharmaceutical uptake in the liver and spleen of healthy Wistar rats [].
Q9: What are the advantages of using tricine as a co-ligand in radiolabeling?
A9: Tricine offers several benefits as a co-ligand:
- High labeling efficiency: Tricine facilitates high labeling yields, often exceeding 90% [, ].
- Solution stability: The resulting ternary ligand complexes often demonstrate good stability in solution, remaining intact for several hours [, , ].
- Favorable pharmacokinetics: The use of tricine can contribute to rapid blood clearance and predominantly renal excretion of the radiotracer, desirable traits for in vivo imaging applications [, , ].
Q10: How is tricine used in electrophoresis?
A: Tricine is a key component in Tricine-SDS-PAGE, a type of electrophoresis widely employed for separating low molecular weight proteins and peptides [, , ].
Q11: What are the advantages of using Tricine-SDS-PAGE over traditional SDS-PAGE?
A: Compared to the commonly used Laemmli SDS-PAGE system, Tricine-SDS-PAGE offers improved resolution of small proteins and peptides, particularly those below 10 kDa [, , ]. This is due to the smaller pore size of the gel matrix and the use of tricine as the trailing ion, which migrates closer to smaller proteins, enhancing their separation.
Q12: What modifications to Tricine-SDS-PAGE can be made to further enhance its effectiveness?
A12: Several modifications can enhance the efficacy of Tricine-SDS-PAGE:
- Gel composition: Adjusting the polyacrylamide concentration and crosslinking degree in the separating gel can improve resolution for specific molecular weight ranges [, , ].
- Glycerol addition: Adding glycerol to the separating gel can enhance the separation of low molecular weight proteins [, ].
- Urea inclusion: Incorporating urea into the separating gel can enhance the separation of low molecular weight peptides, although it may affect molecular weight determination accuracy [].
Q13: How is tricine utilized in plant physiology studies?
A13: Tricine is employed in plant research for:
- Isolation of chloroplast components: Tricine buffers are used in the extraction and purification of chloroplasts and their components, such as chlorophyll holochromes, for studying photosynthesis [, ].
- Investigation of iron stress: Iron stress studies in plants utilize tricine to understand the impact of iron deficiency on photosynthetic processes and chloroplast structure [].
Q14: What other applications of tricine are being explored?
A14: Researchers are exploring the use of tricine in:
- Tissue engineering: Tricine is being investigated as a component in injectable and printable hydrogels for tissue engineering applications, where its ability to form supramolecular interactions enhances the mechanical properties of the hydrogel [].
- Wood modification: Impregnating wood with tricine solutions has shown promising results in improving wood hardness and tensile strength, likely due to reduced moisture content and increased hydrogen bonding within the wood cell wall [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



